4-Ethyl-3-[(2-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole
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Overview
Description
4-Ethyl-3-[(2-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-[(2-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the reaction of 2-methylphenylmethylthiol with ethyl pyrazine-2-carboxylate under basic conditions to form the intermediate. This intermediate is then cyclized with hydrazine hydrate to yield the final triazole compound. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-[(2-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine; reactions may require catalysts and controlled temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and halogenated triazole compounds.
Scientific Research Applications
4-Ethyl-3-[(2-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-[(2-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, disrupting their normal function. This inhibition can lead to antimicrobial or antifungal effects. Additionally, the compound may interact with cellular pathways involved in inflammation and cancer, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with broad-spectrum antifungal activity.
Fluconazole: A well-known antifungal agent that contains a triazole ring.
Itraconazole: Another antifungal compound with a triazole moiety, used to treat systemic fungal infections.
Uniqueness
4-Ethyl-3-[(2-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methylphenylmethylthio groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H17N5S |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[4-ethyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C16H17N5S/c1-3-21-15(14-10-17-8-9-18-14)19-20-16(21)22-11-13-7-5-4-6-12(13)2/h4-10H,3,11H2,1-2H3 |
InChI Key |
FPJOEEFGEZDSLP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2C)C3=NC=CN=C3 |
Origin of Product |
United States |
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